molecular formula C20H19F3N2O2S B11470775 4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine

4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine

Cat. No.: B11470775
M. Wt: 408.4 g/mol
InChI Key: RTNRRRUZTIMLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the pyrrole is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be added through a nucleophilic substitution reaction, where the pyrrole derivative is reacted with 3-(trifluoromethyl)benzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine would depend on its specific application. In a biological context, the compound could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole: Lacks the trifluoromethylbenzyl group, which may affect its reactivity and applications.

    3-(phenylsulfonyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine: Lacks the dimethyl groups, which could influence its chemical properties and biological activity.

    4,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrrol-2-amine:

Properties

Molecular Formula

C20H19F3N2O2S

Molecular Weight

408.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-4,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrrol-2-amine

InChI

InChI=1S/C20H19F3N2O2S/c1-13-14(2)25(12-15-7-6-8-16(11-15)20(21,22)23)19(24)18(13)28(26,27)17-9-4-3-5-10-17/h3-11H,12,24H2,1-2H3

InChI Key

RTNRRRUZTIMLCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC3=CC(=CC=C3)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.